2-[(oxolan-2-yl)methyl]morpholine hydrochloride
Description
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(11-4-1)6-9-7-10-3-5-12-9;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYJTLBHVIJVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2CNCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxolan-2-yl)methyl]morpholine hydrochloride typically involves the reaction of tetrahydrofuran-2-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product undergoes rigorous quality control to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(oxolan-2-yl)methyl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .
Scientific Research Applications
2-[(oxolan-2-yl)methyl]morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-[(oxolan-2-yl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-[(oxolan-2-yl)methyl]morpholine hydrochloride with related compounds:
Key Observations:
- Salt Forms : Hydrochloride salts (common in Viloxazine and 4-(2-chloroethyl)morpholine) improve solubility and bioavailability for pharmaceutical applications .
- Functional Groups: Viloxazine’s ethoxyphenoxy group introduces aromaticity, which is absent in the THF-substituted target compound. This difference may lead to divergent receptor-binding profiles .
Viloxazine Hydrochloride (C₁₃H₂₀ClNO₃)
- Activity: Approved antidepressant with norepinephrine reuptake inhibition.
- Toxicity : Oral human TDLo (lowest toxic dose) of 25 mg/kg over 6 days caused CNS effects (e.g., dizziness) .
- Comparison: The THF substituent in the target compound lacks aromaticity, which may reduce affinity for monoamine transporters compared to Viloxazine’s ethoxyphenoxy group.
4-(2-Chloroethyl)morpholine Hydrochloride
- Use : Intermediate in organic synthesis (e.g., Example 146 in ).
- Reactivity : The chloroethyl group may participate in nucleophilic substitution reactions, unlike the stable THF substituent .
Bromothiophene-THF Derivative ()
- Structure: Combines a bromothiophene and THF-methylamino group.
- Potential: Bromothiophene’s electron-withdrawing properties could modulate electronic effects in the molecule, differing from the target compound’s simpler substituent .
Biological Activity
2-[(Oxolan-2-yl)methyl]morpholine hydrochloride is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound includes a morpholine ring and an oxolane (tetrahydrofuran) moiety. This structural configuration is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial and antiviral activities. For instance, derivatives of morpholine have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties.
Table 1: Antimicrobial Activity of Morpholine Derivatives
| Compound | Activity Type | Pathogens Targeted | Reference |
|---|---|---|---|
| Morpholine Derivative A | Antibacterial | Staphylococcus aureus | |
| Morpholine Derivative B | Antiviral | Influenza Virus | |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within microbial cells. Similar compounds have been shown to inhibit enzymes critical for microbial survival, thereby exerting their antimicrobial effects .
Case Studies
Several studies have explored the biological activities of morpholine derivatives:
- Study on Antiviral Activity : A study demonstrated that morpholine derivatives could inhibit viral replication through interference with viral protein synthesis. This suggests potential therapeutic applications for this compound in treating viral infections .
- Antimicrobial Efficacy : Another investigation assessed the efficacy of various morpholine derivatives against Escherichia coli and Candida albicans, showing promising results that warrant further exploration into the biological activity of this compound.
Research Findings
Recent advancements in drug design have highlighted the importance of oxolane-containing compounds in medicinal chemistry. For example, oxolane derivatives have been synthesized and evaluated for their potential as drug candidates with improved pharmacological profiles .
Table 2: Summary of Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[(oxolan-2-yl)methyl]morpholine hydrochloride?
- Methodological Answer : The compound can be synthesized via alkylation of morpholine with 2-(halomethyl)oxolane (e.g., 2-(chloromethyl)tetrahydrofuran). A nucleophilic substitution reaction under basic conditions (e.g., potassium carbonate) facilitates the formation of the morpholine derivative. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is recommended.
- Reference : Similar strategies are employed for structurally related psychotropic morpholine derivatives like viloxazine hydrochloride .
Q. Which analytical techniques are critical for confirming molecular structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ring integrity.
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C-O-C in oxolan).
- Elemental Analysis : Quantification of C, H, N, and Cl to validate stoichiometry.
Advanced Research Questions
Q. How can HPLC methods be optimized to separate and quantify process-related impurities?
- Methodological Answer :
- Column : Reverse-phase C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient elution with acetonitrile/0.1% trifluoroacetic acid (TFA) in water.
- Detection : UV at 220–254 nm for impurity profiling.
- Validation : Linearity (R² > 0.999), precision (%RSD < 2%), and limit of detection (LOD < 0.1%).
Q. What experimental designs are essential for forced degradation studies?
- Methodological Answer :
- Thermal Stress : 40–80°C for 1–4 weeks in sealed containers.
- Photolytic Stress : Exposure to UV light (ICH Q1B guidelines).
- Hydrolytic Stress : Acidic (0.1M HCl), neutral, and alkaline (0.1M NaOH) conditions at 25–60°C.
- Analysis : Monitor degradation via HPLC-UV and LC-MS/MS for structural elucidation.
Q. How can computational modeling predict pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers using logP calculations.
- Docking Studies : Target receptors (e.g., neurotransmitter transporters) using homology models.
- ADMET Prediction : Tools like SwissADME to assess absorption and metabolic pathways.
Data Contradiction and Analysis
Q. How to resolve discrepancies in solubility data across solvent systems?
- Methodological Answer :
- Standardization : Use pharmacopeial buffered solutions (pH 1.2–7.4) and controlled temperature (25°C ± 0.5).
- Techniques : Shake-flask method with HPLC quantification.
- Validation : Cross-validate with nephelometry for turbid solutions.
Q. What strategies isolate and characterize degradation products?
- Methodological Answer :
- Isolation : Preparative HPLC or TLC for bulk impurity collection.
- Structural Elucidation : LC-MS/MS for fragmentation patterns and 2D NMR (COSY, HSQC) for connectivity.
- Quantification : External calibration curves using impurity CRMs.
Pharmacological Evaluation
Q. Which in vitro assays are suitable for preliminary bioactivity assessment?
- Methodological Answer :
- Radioligand Binding Assays : Target serotonin/norepinephrine transporters (SERT/NET).
- Functional Assays : cAMP modulation in transfected HEK293 cells.
- Cytotoxicity Screening : MTT assay on neuronal cell lines (e.g., SH-SY5Y).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
